AMPK activator 12
Overview
Description
AMPK activator 12 is a compound that activates AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis in cells. AMPK plays a crucial role in maintaining cellular energy balance by coordinating metabolic pathways to balance nutrient supply with energy demand. Activation of AMPK has been considered a potential therapeutic strategy for treating metabolic diseases, cardiovascular diseases, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMPK activator 12 involves several steps, including the preparation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and processes to ensure consistent quality and efficiency. The production process may involve continuous flow reactors, automated systems, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
AMPK activator 12 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
AMPK activator 12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study metabolic pathways and energy homeostasis in cells.
Biology: Investigated for its role in regulating cellular processes such as autophagy and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating metabolic diseases, cardiovascular diseases, and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mechanism of Action
AMPK activator 12 exerts its effects by activating AMPK through allosteric binding and phosphorylation. The activation of AMPK leads to the phosphorylation of downstream targets involved in metabolic pathways, such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. The molecular targets and pathways involved include the AMPK complex, consisting of a catalytic subunit and regulatory subunits .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to AMPK activator 12 include:
Resveratrol: A natural compound found in red wine that activates AMPK.
Metformin: A widely used antidiabetic drug that indirectly activates AMPK.
AICAR: An adenosine analog that activates AMPK by mimicking AMP .
Uniqueness
This compound is unique in its specific mechanism of action and potency compared to other AMPK activators. It has been shown to have a higher selectivity for certain AMPK isoforms and a more potent activation profile, making it a promising candidate for therapeutic development .
Properties
IUPAC Name |
1-(4-bromophenoxy)-3-(dibenzylamino)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrNO2/c24-21-11-13-23(14-12-21)27-18-22(26)17-25(15-19-7-3-1-4-8-19)16-20-9-5-2-6-10-20/h1-14,22,26H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGGJGGXJPRFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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